molecular formula C12H19N3O3S B11799785 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole

Cat. No.: B11799785
M. Wt: 285.36 g/mol
InChI Key: CIVODGXBAIIVHY-UHFFFAOYSA-N
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Description

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is a complex organic compound that features a unique bicyclic structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole typically involves a multi-step process. One common method includes the Mannich cyclocondensation of 1-(3-ethoxypropyl)-4-oxopiperidine with paraformaldehyde and primary amines, followed by Wolff-Kischner reduction . The starting material, 1-(3-ethoxypropyl)-4-oxopiperidine, is synthesized via Dickmann condensation of 3-ethoxypropylamine with ethylacrylate .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as column chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole involves its interaction with specific molecular targets. For instance, it acts as a positive allosteric modulator of AMPA receptors, enhancing the amplitude of receptor currents in a concentration-dependent manner . This modulation is crucial for cognitive functions and memory formation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,7-Diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethylisoxazole is unique due to its specific sulfonyl and isoxazole functional groups, which confer distinct chemical reactivity and biological properties compared to other similar compounds.

Properties

Molecular Formula

C12H19N3O3S

Molecular Weight

285.36 g/mol

IUPAC Name

4-(3,7-diazabicyclo[3.3.1]nonan-3-ylsulfonyl)-3,5-dimethyl-1,2-oxazole

InChI

InChI=1S/C12H19N3O3S/c1-8-12(9(2)18-14-8)19(16,17)15-6-10-3-11(7-15)5-13-4-10/h10-11,13H,3-7H2,1-2H3

InChI Key

CIVODGXBAIIVHY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CC3CC(C2)CNC3

Origin of Product

United States

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